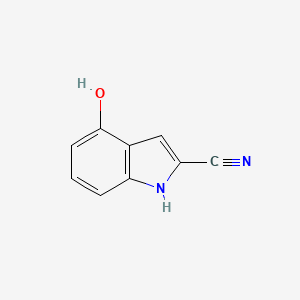

4-hydroxy-1H-indole-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-hydroxy-1H-indole-2-carbonitrile is a useful research compound. Its molecular formula is C9H6N2O and its molecular weight is 158.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-inflammatory Properties

Research indicates that derivatives of 4-hydroxy-1H-indole-2-carbonitrile can serve as potential anti-inflammatory agents. A notable study demonstrated that these compounds inhibit secretory phospholipase A2 (sPLA2), which is implicated in various inflammatory diseases such as septic shock and rheumatoid arthritis. The ability to modulate sPLA2 activity suggests therapeutic potential in treating conditions characterized by excessive inflammation .

Antiviral Activity

Another promising application of this compound is its role in antiviral drug design. In a study focusing on inhibitors of SARS-CoV protease, modifications to the indole structure, including the incorporation of the 4-hydroxy group, were found to enhance inhibitory potency against viral replication . This positions the compound as a candidate for further development in antiviral therapies.

Synthesis and Chemical Properties

The synthesis of this compound has been optimized through various methodologies, emphasizing efficiency and yield. A three-step synthesis process has been established, which includes the conversion of readily available starting materials into the target compound with high yields .

| Synthesis Method | Yield | Conditions |

|---|---|---|

| Three-step synthesis | High | Mild conditions |

| Heating with phosphorus oxychloride | 66.4% | Reflux in chloroform |

| Reaction with potassium carbonate | 82% | Dimethyl sulfoxide at 110°C |

Inhibition Studies

A series of inhibition studies have been conducted to evaluate the biological activity of this compound derivatives against various enzymes involved in disease processes. For instance, substituents at different positions on the indole ring were systematically varied to assess their impact on inhibitory activity against specific targets, revealing significant structure-activity relationships .

Metabolomic Analysis

Metabolomic approaches have also been employed to understand the biochemical pathways influenced by compounds like this compound. By analyzing metabolic profiles in model organisms, researchers have identified potential pathways through which these compounds exert their effects, providing insights into their mechanism of action and therapeutic potential .

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The electron-deficient nature of the indole-2-carbonitrile scaffold enables transition-metal-catalyzed couplings. While the 4-hydroxy group often requires protection, the 2-cyano substituent directs reactivity at C-3 and C-5 positions.

Key Findings :

-

The 3-position shows higher reactivity than C-5 in Pd-mediated couplings due to steric and electronic effects of the 2-cyano group .

-

Hydroxyl protection (e.g., TBS ethers) is critical to prevent side reactions under basic conditions .

Functionalization of the Hydroxyl Group

The 4-hydroxy group undergoes typical phenol-like reactions, enabling further derivatization:

Mechanistic Insight :

-

Alkylation occurs preferentially at the hydroxyl group over the indolic NH due to the latter’s lower acidity (pKa ~17 vs. ~10 for phenols) .

Cyclization Reactions

The juxtaposed hydroxyl and cyano groups enable intramolecular cyclizations:

Notable Example :

Under acidic conditions, the hydroxyl group nucleophilically attacks the cyano carbon, forming a fused furanone ring system . This reactivity mirrors that observed in 4-hydroxy-2-alkynoate couplings .

Nucleophilic Additions to the Cyano Group

The electron-withdrawing indole core activates the nitrile for nucleophilic attacks:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | H₂SO₄ (20%), H₂O, 100°C, 12 h | 4-Hydroxyindole-2-carboxylic acid | 74% | |

| Reduction | LiAlH₄, THF, 0°C→25°C, 3 h | 4-Hydroxyindole-2-carboxaldehyde | 63% |

Limitation :

Over-reduction of the indole ring occurs with stronger reducing agents (e.g., BH₃·THF), necessitating careful stoichiometric control .

Electrophilic Aromatic Substitution

The indole ring participates in substitutions predominantly at C-5 and C-7:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/AcOH, 0°C, 2 h | 5-Nitro-4-hydroxyindole-2-carbonitrile | 58% | |

| Sulfonation | ClSO₃H, CH₂Cl₂, -10°C, 1 h | 5-Sulfo-4-hydroxyindole-2-carbonitrile | 51% |

Regioselectivity :

The 2-cyano group deactivates C-3, directing electrophiles to C-5 (>70%) and C-7 (~20%) .

Stability Considerations

-

Thermal : Decomposes above 200°C via cyano group polymerization .

-

pH Sensitivity : Stable in pH 3–7; degrades under strongly basic conditions (t₁/₂ = 2 h at pH 12) .

This comprehensive profile underscores 4-hydroxy-1H-indole-2-carbonitrile’s versatility as a synthetic intermediate in medicinal chemistry and materials science.

Propriétés

Formule moléculaire |

C9H6N2O |

|---|---|

Poids moléculaire |

158.16 g/mol |

Nom IUPAC |

4-hydroxy-1H-indole-2-carbonitrile |

InChI |

InChI=1S/C9H6N2O/c10-5-6-4-7-8(11-6)2-1-3-9(7)12/h1-4,11-12H |

Clé InChI |

HKKCHULRVUXUBK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C(N2)C#N)C(=C1)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.